3-(Trifluoromethoxy)benzaldehyde
Overview
Description
3-(Trifluoromethoxy)benzaldehyde is a chemical compound that is part of a broader class of trifluoromethylated aromatic aldehydes. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group is particularly noteworthy for its ability to influence the electronic properties of aromatic systems and enhance metabolic stability in drug molecules .
Synthesis Analysis
The synthesis of trifluoromethylated aromatic compounds can be achieved through various methods. One approach involves the regioselective (3 + 2) cycloadditions of (trifluoromethanesulfonyloxy)benzynes with 1,3-dipoles, which can be further functionalized through cross-coupling reactions . Another method includes a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, providing access to trifluoromethylated naphthoquinones . Additionally, the synthesis of related compounds like 4,4,4-trifluorocrotonaldehyde has been described, which can be used to create trifluoromethylated stereogenic centers via organocatalytic 1,4-additions .
Molecular Structure Analysis
The molecular structure of trifluoromethylated aromatic aldehydes can be complex and is often studied using X-ray crystallography and various spectroscopic techniques. For instance, the structure of the benzaldehyde/boron trifluoride adduct has been determined, revealing that the Lewis acid BF3 is complexed anti to the phenyl group in benzaldehyde . Similarly, the structure of a related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, has been elucidated by X-ray analysis .
Chemical Reactions Analysis
Trifluoromethylated aromatic aldehydes can undergo a variety of chemical reactions. For example, they can participate in domino reactions catalyzed by trifluoroacetic acid, leading to the synthesis of compounds like 2,3-dihydro-1H-1,5-benzodiazepines . They can also be involved in intramolecular alkyne–aldehyde metathesis reactions promoted by boron trifluoride–etherate in fluorinated alcohols, yielding products such as 3-aroyl-2H-chromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated aromatic aldehydes are influenced by the presence of the trifluoromethoxy group. This group can lower the LUMO energy and increase the positive charge at the carbonyl carbon atom upon complexation with Lewis acids, which is relevant for understanding the reactivity of these compounds in various C-C bond-forming reactions . The trifluoromethoxy group also contributes to the overall electron-withdrawing nature of the compound, which can affect its reactivity and stability.
Scientific Research Applications
Catalytic Properties in Metal-Organic Frameworks : The metal-organic framework compound Cu3(BTC)2 demonstrates significant catalytic properties. This framework, when used with benzaldehyde, shows activation for liquid phase cyanosilylation, yielding high selectivity and reasonable yield (Schlichte, Kratzke, & Kaskel, 2004).
Ionic Liquid as Solvent and Catalyst : In an undergraduate project for green chemistry, an ionic liquid was used as a recyclable catalyst/reaction medium for the Knoevenagel condensation involving benzaldehyde, demonstrating innovative applications in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).
Lewis Acid-Mediated Reactions : The study of the benzaldehyde/boron trifluoride adduct provided insights into Lewis acid-mediated reactions involving benzaldehyde. These reactions are crucial in a variety of C-C bond-forming processes in organic chemistry (Reetz et al., 1986).
Oxidation of Benzyl Alcohol to Benzaldehyde : Research on the oxidation of benzyl alcohol to benzaldehyde using various catalysts, such as sulfated Ti-SBA-15 and NiFe2O4 nanoparticles, has been conducted. These studies highlight the importance of benzaldehyde in various industries and the development of environmentally friendly production methods (Sharma, Soni, & Dalai, 2012); (Iraqui, Kashyap, & Rashid, 2020).
Photocatalytic Conversion in Environmental Applications : The selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts like graphitic carbon nitride demonstrates environmentally friendly approaches in chemical transformations (Lima, Silva, Silva, & Faria, 2017).
Enzyme-Catalyzed Asymmetric C–C-Bond Formation : Benzaldehyde lyase has been used in the asymmetric synthesis of benzoin derivatives, showcasing the role of enzymes in facilitating specific and efficient chemical transformations (Kühl et al., 2007).
Benzaldehyde in Bioproduction and Bioreactors : The bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor highlights the potential of microbial biotransformation in flavor industry applications (Craig & Daugulis, 2013).
Safety And Hazards
3-(Trifluoromethoxy)benzaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective equipment such as gloves and eye protection should be worn when handling this compound .
properties
IUPAC Name |
3-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEVHRCPXFKJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345520 | |
Record name | 3-(Trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzaldehyde | |
CAS RN |
52771-21-8 | |
Record name | 3-(Trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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